molecular formula C13H25NO4 B2862609 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid CAS No. 1694122-93-4

2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid

Cat. No. B2862609
CAS RN: 1694122-93-4
M. Wt: 259.346
InChI Key: LUATXGHBESHQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of amino acid derivative, specifically a tert-butyloxycarbonyl (Boc) protected amino acid . The Boc group is a protecting group used in organic synthesis, particularly for amines .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base .


Molecular Structure Analysis

The molecular weight of this compound is 259.35 . The IUPAC name is 2-(((tert-butoxycarbonyl)amino)methyl)-4,4-dimethylpentanoic acid .


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Dipeptide Synthesis

The compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Peptide Nucleic Acid (PNA) Synthesis

The compound is used in the synthesis of Peptide Nucleic Acid (PNA) oligonucleotide conjugates . These conjugates are attracting immense interest currently because of their use in the biomedical and diagnostic field as antigene and molecular sensors .

Synthesis of N-(Boc-Aminoethylglycin)thymine Ethyl Ester

The compound is used in the synthesis of the peptide nucleic acid monomer N-(Boc-Aminoethylglycin)thymine Ethyl Ester . This monomer has been prepared in a good yield (96%) by a highly efficient procedure involving direct coupling of nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate .

Photoswitch Process

The compound is used in the photoswitch process . The photoswitch process was induced on the compounds in a solution using light sources at different times .

Synthesis of tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids

The compound is used in the synthesis of tert-butyloxycarbonyl-protected amino acid ionic liquids . These ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents .

Recyclability in Model Reactions

The compound shows potential for recyclability in model reactions . A recovery test indicated that the [emim] [Boc-Ala] can be recycled at least four times in the model reaction .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not mentioned in the sources, the use of Boc-protected amines in organic synthesis is a well-established field with ongoing research. The development of new synthetic methods and applications in the synthesis of complex molecules could be potential future directions .

properties

IUPAC Name

2,4-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-9(2)7-13(6,10(15)16)8-14-11(17)18-12(3,4)5/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUATXGHBESHQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(CNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((tert-Butoxycarbonyl)amino)methyl)-2,4-dimethylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.